molecular formula C21H26NO2+ B1221361 4-Diphenylacetoxy-1,1-dimethylpiperidinium CAS No. 81405-11-0

4-Diphenylacetoxy-1,1-dimethylpiperidinium

Cat. No. B1221361
CAS RN: 81405-11-0
M. Wt: 324.4 g/mol
InChI Key: HYJRTXSYDAFGJK-UHFFFAOYSA-N
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Description

4-Diphenylacetoxy-1,1-dimethylpiperidinium is a chemical compound . It is also known by its CAS Type 1 Name: Piperidinium, 4-((diphenylacetyl)oxy)-1,1-dimethyl-, iodide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: 1S/C21H26NO2/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3/q+1 .


Chemical Reactions Analysis

This compound has been found to interact with certain proteins, resulting in changes in their activity. For example, it binds to and results in decreased activity of CHRM1 protein . It also inhibits the reaction [Scopolamine Derivatives binds to CHRM2 protein] .

Scientific Research Applications

Structural Studies and Comparisons

  • Research by Sabatino et al. (1994) involved structural studies on antimuscarinic agents, including compounds related to 4-Diphenylacetoxy-1,1-dimethylpiperidinium. Their focus was on the molecular configuration and comparison with related compounds, highlighting the significance of ester moieties and their spatial arrangement in these molecules (Sabatino et al., 1994).

Synthesis and Stereochemistry

  • A study by Casy and Jeffery (1972) discussed the synthesis of derivatives related to this compound. They explored configurations and preferred conformations based on nuclear magnetic resonance characteristics, offering insights into the structural intricacies of such compounds (Casy & Jeffery, 1972).

Charge and Affinity at Muscarinic Receptors

  • Research by Barlow et al. (1992) investigated the contribution of charge to affinity at muscarinic receptors, using compounds analogous to this compound. This study provided valuable insights into the role of molecular charge in receptor binding and affinity, which is crucial for understanding the interaction mechanisms of these compounds with biological receptors (Barlow et al., 1992).

Crystal Structure Analysis

  • Barlow, Howard, Johnson, and Sanders (1987) focused on the crystal structures of N-methyl-4-piperidinyl diphenyl acetate methyl iodide, a compound related to this compound. Their work contributed to understanding the molecular structure and its relevance to biological activity, particularly in blocking muscarinic acetylcholine receptors (Barlow et al., 1987).

Conformational Studies

  • Terui and Tori (1975) conducted conformational studies of piperidinium ions, including those related to this compound. Their research focused on nuclear magnetic resonance spectroscopy to understand the conformational preferences of these ions in solution, providing insights into their structural behavior (Terui & Tori, 1975).

Safety and Hazards

The safety data sheet for 4-Diphenylacetoxy-1,1-dimethylpiperidinium can be found at Echemi.com . Please refer to this for detailed safety and hazard information.

properties

IUPAC Name

(1,1-dimethylpiperidin-1-ium-4-yl) 2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26NO2/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJRTXSYDAFGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1952-15-4 (iodide)
Record name 4-Diphenylacetoxy-1,1-dimethylpiperidinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081405110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70231086
Record name 4-Diphenylacetoxy-1,1-dimethylpiperidinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81405-11-0
Record name 4-[(2,2-Diphenylacetyl)oxy]-1,1-dimethylpiperidinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81405-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Diphenylacetoxy-1,1-dimethylpiperidinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081405110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Diphenylacetoxy-1,1-dimethylpiperidinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIMETHYL-4-DIPHENYLACETOXYPIPERIDINIUM ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2C393VHB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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